molecular formula C7H9NO2 B3058384 O-(3-Methoxyphenyl)hydroxylamine CAS No. 89232-58-6

O-(3-Methoxyphenyl)hydroxylamine

Cat. No.: B3058384
CAS No.: 89232-58-6
M. Wt: 139.15 g/mol
InChI Key: HBVPPDVQLQJLAX-UHFFFAOYSA-N
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Description

O-(3-Methoxyphenyl)hydroxylamine: is an organic compound with the molecular formula C7H9NO2 It is a derivative of hydroxylamine where the hydroxyl group is substituted with a 3-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of O-(3-Methoxyphenyl)hydroxylamine typically involves large-scale synthesis using the above-mentioned methods, optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: O-(3-Methoxyphenyl)hydroxylamine can undergo oxidation reactions to form corresponding nitroso compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.

Major Products Formed:

    Oxidation: Nitroso compounds.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reactants used.

Mechanism of Action

The mechanism by which O-(3-Methoxyphenyl)hydroxylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on the context . The compound’s ability to form stable intermediates with various substrates makes it a valuable tool in mechanistic studies .

Properties

IUPAC Name

O-(3-methoxyphenyl)hydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-9-6-3-2-4-7(5-6)10-8/h2-5H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVPPDVQLQJLAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)ON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50531839
Record name O-(3-Methoxyphenyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50531839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89232-58-6
Record name O-(3-Methoxyphenyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50531839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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